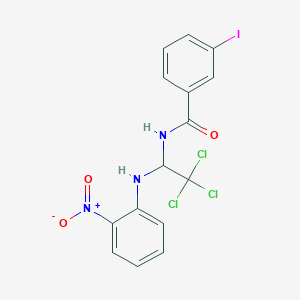
3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide is a complex organic compound with the molecular formula C15H11Cl3IN3O3 and a molecular weight of 514.537 g/mol . This compound is notable for its unique structure, which includes an iodo group, a trichloroethyl group, and a nitroanilino group attached to a benzamide core. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Méthodes De Préparation
The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:
Iodination: The addition of an iodine atom to the benzene ring.
Amidation: The formation of the benzamide structure by reacting the iodinated nitroaniline with a trichloroethylamine derivative.
The reaction conditions for these steps often involve the use of strong acids, bases, and oxidizing agents, as well as controlled temperatures and pressures to ensure the desired product is obtained
Analyse Des Réactions Chimiques
3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation, particularly at the nitro group, to form different oxidation states.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide is primarily used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Chemical Synthesis: As a building block for the synthesis of more complex molecules.
Biological Studies: Investigating its effects on biological systems, including potential antimicrobial or anticancer properties.
Material Science: Exploring its use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The pathways involved may include the inhibition of enzyme activity or the disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide include:
3-Iodo-N-(2,2,2-trichloro-1-(2-chloroanilino)ethyl)benzamide: Differing by the presence of a chloro group instead of a nitro group.
3-Iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide: Differing by the position of the chloro group on the aniline ring.
3-Iodo-N-(2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl)benzamide: Differing by the presence of two chloro groups on the aniline ring.
These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
303105-02-4 |
|---|---|
Formule moléculaire |
C15H11Cl3IN3O3 |
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
3-iodo-N-[2,2,2-trichloro-1-(2-nitroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H11Cl3IN3O3/c16-15(17,18)14(20-11-6-1-2-7-12(11)22(24)25)21-13(23)9-4-3-5-10(19)8-9/h1-8,14,20H,(H,21,23) |
Clé InChI |
VHFFVWLOCQDCJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


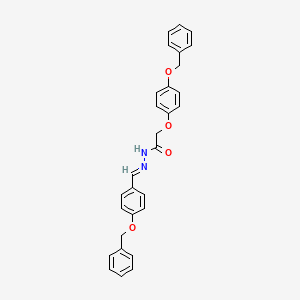

![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B15079108.png)
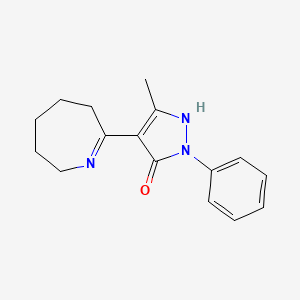
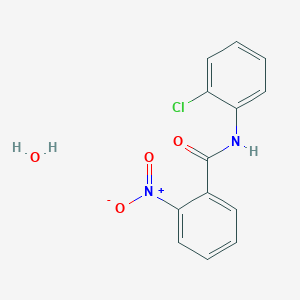
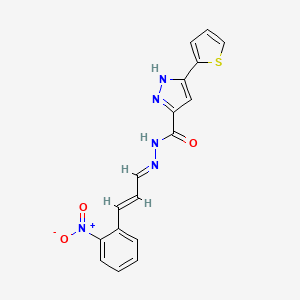
![(5Z)-3-ethyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079122.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15079127.png)
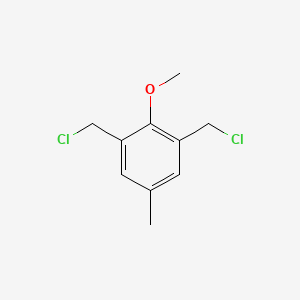
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079138.png)
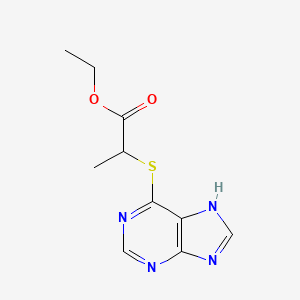
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079160.png)
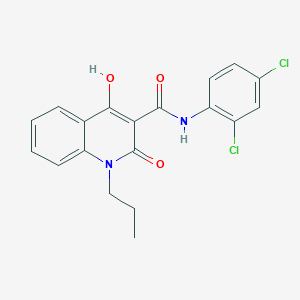
![4-{[(E)-2-Thienylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079174.png)
